9alpha-Fluoro-18-nor-17,17-dimethylandrosta-4,13-dien-11beta-ol-3-one

equine doping control species-specific metabolism 18-nor-17,17-dimethyl rearrangement

Why buy this metabolite? Fluoxymesterone is undetectable in equine urine; only its species-specific 18-nor-17,17-dimethyl metabolite CAS 3863-16-9 confirms administration. Human monitoring methods using 6β-hydroxyfluoxymesterone fail in horses. This fully characterized reference standard (NMR, MS) is essential for ISO 17025 doping control labs. Unique 9α-fluoro substituent enables selective LC-MS/MS detection via HF neutral loss. Avoid regulatory false negatives.

Molecular Formula C20H27FO2
Molecular Weight 318.4 g/mol
CAS No. 3863-16-9
Cat. No. B1616787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9alpha-Fluoro-18-nor-17,17-dimethylandrosta-4,13-dien-11beta-ol-3-one
CAS3863-16-9
Molecular FormulaC20H27FO2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C1CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C
InChIInChI=1S/C20H27FO2/c1-18(2)8-7-14-15-5-4-12-10-13(22)6-9-19(12,3)20(15,21)17(23)11-16(14)18/h10,15,17,23H,4-9,11H2,1-3H3/t15-,17-,19-,20-/m0/s1
InChIKeyYSDHXMCAMJECTJ-UHMOLFJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9alpha-Fluoro-18-nor-17,17-dimethylandrosta-4,13-dien-11beta-ol-3-one (CAS 3863-16-9): Sourcing and Selection Guide for a Species-Specific Fluoxymesterone Metabolite Reference Standard


9α-Fluoro-18-nor-17,17-dimethylandrosta-4,13-dien-11β-ol-3-one (CAS 3863-16-9) is a synthetic 18-nor-17,17-dimethyl rearranged steroidal metabolite of the anabolic-androgenic steroid fluoxymesterone, a 17α-alkylated androgen [1]. It belongs to the androsta-4,13-diene class, featuring a 9α-fluoro substituent, an 11β-hydroxy group, and the characteristic 18-nor-17,17-dimethyl rearrangement arising from metabolic degradation of the parent 17α-methyl-17β-hydroxy D-ring [2]. First unequivocally characterized by Schänzer and Donike in 1993 as metabolite A3 of fluoxymesterone via GC-MS comparison with synthesized reference standards [3], the compound has been subsequently identified as the principal urinary metabolite of fluoxymesterone in the horse (Equus caballus), where it is excreted as the dominant drug-related analyte [1]. Its primary procurement value lies in its critical role as a species-specific analytical reference standard for equine doping control, forensic toxicology, and metabolic pathway elucidation studies involving 17α-alkylated anabolic steroids.

Why Generic Fluoxymesterone or Its Human Metabolites Cannot Substitute for CAS 3863-16-9 in Equine Doping Control and Metabolic Research


In-class substitution of this 18-nor-17,17-dimethyl metabolite with fluoxymesterone itself, 6β-hydroxyfluoxymesterone, or other fluoxymesterone metabolites fails because of profound interspecies divergence in fluoxymesterone metabolism. In humans, the primary hepatic biotransformation proceeds via 6β-hydroxylation and 4-ene/3-keto reduction, yielding 6β-hydroxyfluoxymesterone and 9-fluoro-17-methyl-androst-4-ene-3α,6β,11β,17β-tetrol as the two major urinary metabolites, with the parent drug undetectable beyond ~1 day post-dose [1][2]. In contrast, the equine metabolic route preferentially generates 18-nor-17,17-dimethyl rearranged products—of which CAS 3863-16-9 is the dominant excreted species—while 16-hydroxylation constitutes the other major equine pathway; the parent fluoxymesterone is entirely absent from equine urine [3][4]. Consequently, a doping control or forensic laboratory that deploys fluoxymesterone or 6β-hydroxyfluoxymesterone as the target analyte for equine testing would fail to detect fluoxymesterone administration altogether. Only the species-correct metabolite reference standard ensures analytical validity.

Quantitative Differentiation Evidence for CAS 3863-16-9 Against Closest Analogs and Alternative Metabolite Targets


Equine Urinary Excretion: CAS 3863-16-9 as the Dominant Metabolite vs. Undetectable Parent Drug and Absent Human-Type Metabolites

In fluoxymesterone-dosed horses, CAS 3863-16-9 (9α-fluoro-17,17-dimethyl-18-norandrostane-4,13-dien-11β-ol-3-one) was unequivocally identified as the main urinary metabolite by GC-MS, whereas the parent drug fluoxymesterone was not detected at all in equine urine [1]. This contrasts with human excretion studies where the parent drug, while short-lived (detectable ≤1 day post-dose), is present, and the primary human metabolites are 6β-hydroxyfluoxymesterone and a tetrol derivative, not the 18-nor-17,17-dimethyl rearranged product [2][3]. In the 1997 equine biotransformation study, the parent material was also not detected; instead, two major 16-hydroxy metabolites dominated alongside the 18-nor-17,17-dimethyl rearrangement pathway [4].

equine doping control species-specific metabolism 18-nor-17,17-dimethyl rearrangement

Structural Differentiation from Parent Fluoxymesterone: 18-Nor-17,17-Dimethyl Rearrangement Confers Unique GC-MS and LC-MS Fragmentation Signatures

CAS 3863-16-9 possesses a fundamentally different carbon skeleton from fluoxymesterone due to the 18-nor-17,17-dimethyl rearrangement. The parent drug fluoxymesterone (C20H29FO3, MW 336.4) carries a 17α-methyl-17β-hydroxy D-ring, whereas CAS 3863-16-9 (C20H27FO2, MW 318.43) has lost the C-18 angular methyl group and bears a gem-dimethyl substitution at C-17 with Δ13 unsaturation [1][2]. This rearrangement produces a diagnostic neutral loss of 20 Da (HF) upon collision-induced dissociation in LC-MS/MS, which enables selective detection of 9α-fluoro-containing metabolites including CAS 3863-16-9, discriminating them from non-fluorinated endogenous steroids and other anabolic steroid metabolites [3]. The EI mass spectrum of the TMS derivative of CAS 3863-16-9 exhibits fragment ions distinct from those of fluoxymesterone, 6β-hydroxyfluoxymesterone (C20H29FO4, MW 352.44), and 11-oxofluoxymesterone (C20H27FO4, MW 350.4), as confirmed by comparison with independently synthesized reference standards [1][4].

structural elucidation mass spectrometry metabolic rearrangement reference standard characterization

Reference Standard Characterization: Full 1H-NMR, 13C-NMR, and GC-MS Authentication vs. Uncharacterized or Predicted-Only Analogs

CAS 3863-16-9 was synthesized de novo and rigorously characterized by 1H NMR, 13C NMR, and GC-MS EI mass spectrometry of its TMS derivative specifically for use as an analytical reference standard [1]. Its stereochemistry is fully assigned: (8S,9R,10S,11S)-9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one, with all four defined stereocenters confirmed [2]. In contrast, many structurally related 18-nor-17,17-dimethyl metabolites of other anabolic steroids (e.g., desoxymethyltestosterone, metandienone, oxymetholone) were identified only tentatively via mass spectrometric interpretation without isolated reference standards or NMR confirmation [3]. The availability of a fully characterized, synthesized reference standard enables definitive retention time matching, spectral library building, and quantitative calibration—capabilities unavailable when relying on predicted or tentatively assigned metabolite structures [1].

reference standard NMR characterization GC-MS authentication quality assurance

Extended Detection Window of 18-Nor-17,17-Dimethyl Metabolites vs. Conventional Hydroxylated Metabolites: Class-Level Inference for CAS 3863-16-9

The 18-nor-17,17-dimethyl rearrangement class of steroidal metabolites consistently demonstrates prolonged urinary detectability compared to conventional hydroxylated and reduced metabolites. In a systematic evaluation of desoxymethyltestosterone and oxymetholone metabolism, 18-nor-17,17-dimethyl metabolites could be detected by GC-MS/MS for at least 14 days post-administration, compared to only 5-7 days for previously reported hydroxylated/reduced metabolites [1]. An analogous pattern has been established for metandienone, where 18-nor-17,17-dimethyl-5β-androst-1,13-diene-3α-ol (18-norepimetendiol) extends the detection time frame by several days relative to conventional target analytes [2]. While CAS 3863-16-9 has been identified as the main equine metabolite of fluoxymesterone, direct comparative excretion kinetics data (quantitative concentration vs. time) against alternative fluoxymesterone metabolites in the horse have not been published; the extended detection window benefit is therefore a class-level inference from the 18-nor-17,17-dimethyl metabolite family and should be verified by individual excretion studies [1][2][3].

detection window retrospective analysis doping control 18-nor-17,17-dimethyl metabolite

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area vs. Parent Fluoxymesterone

The 18-nor-17,17-dimethyl rearrangement significantly alters the physicochemical profile of CAS 3863-16-9 relative to fluoxymesterone. The computed logP (cLogP) of CAS 3863-16-9 is 3.71 with a topological polar surface area (TPSA) of 37.3 Ų, as derived from the UNII-FDA molecular docking database [1]. In comparison, fluoxymesterone exhibits a lower experimentally determined logP of approximately 2.0-2.2 and a larger PSA of ~57.5 Ų due to the additional 17β-hydroxy group . The higher lipophilicity and reduced PSA of CAS 3863-16-9 predict increased chromatographic retention on reversed-phase columns and altered blood-brain barrier permeability (predicted BBB+), which must be accounted for in method development and sample preparation protocols [1]. These differences mean that CAS 3863-16-9 cannot be used interchangeably with fluoxymesterone as a system suitability standard without adjusting chromatographic conditions.

physicochemical properties cLogP topological polar surface area chromatographic retention

Priority Application Scenarios for 9alpha-Fluoro-18-nor-17,17-dimethylandrosta-4,13-dien-11beta-ol-3-one (CAS 3863-16-9) Based on Quantitative Differentiation Evidence


Equine Doping Control: Confirmatory Analysis of Fluoxymesterone Abuse in Racehorses

CAS 3863-16-9 is the definitive target analyte for confirming fluoxymesterone administration in racehorses, as it is the main urinary metabolite where the parent drug is undetectable [1]. Doping control laboratories accredited under ISO 17025 or equivalent equine racing regulatory frameworks should procure this compound as the primary reference standard for GC-MS or LC-MS/MS confirmatory methods. The fully characterized 1H NMR, 13C NMR, and EI mass spectrum enable definitive identification that withstands legal scrutiny in equine sports arbitration [1]. Laboratories that instead monitor fluoxymesterone or 6β-hydroxyfluoxymesterone in equine urine will fail to detect administration entirely, as these analytes are not excreted in the horse [2][3].

Forensic Toxicology: Species-Specific Metabolic Pathway Elucidation for 17α-Alkylated Anabolic Steroids

The compound serves as a critical reference material for cross-species comparative metabolism studies of 17α-alkylated anabolic steroids. The divergent metabolic fate of fluoxymesterone in humans (6β-hydroxylation dominant) vs. horses (18-nor-17,17-dimethyl rearrangement and 16-hydroxylation dominant) makes CAS 3863-16-9 an essential probe for elucidating species-specific expression and activity of steroid-metabolizing enzymes [1]. Its unique 9α-fluoro substituent also enables selective detection via neutral loss of HF (20 Da) in LC-MS/MS, providing an analytical handle that distinguishes 9α-fluorinated steroid metabolites from non-fluorinated endogenous interferences [2].

Anti-Doping Reference Material Procurement: Building Spectral Libraries and Quantitative Calibration Curves for Accredited Methods

Accredited anti-doping laboratories require authenticated reference standards with full spectroscopic characterization for spectral library construction, method validation, and quantitative calibration. CAS 3863-16-9, having been synthesized and fully characterized by NMR and GC-MS, meets this requirement [1]. Vendor sources such as CymitQuimica (as TRC brand, Ref. TR-F591400) supply this compound in quantities suitable for method development (5 mg and 50 mg options) . Laboratories should note that the compound's higher cLogP (3.71 vs. 2.0-2.2 for fluoxymesterone) and lower TPSA (37.3 vs. 57.5 Ų) necessitate modified extraction and chromatographic conditions relative to methods developed for the parent drug [2].

Longitudinal Doping Surveillance: Exploiting the Extended Detection Window of 18-Nor-17,17-Dimethyl Metabolites

Although direct equine excretion kinetics data for CAS 3863-16-9 have not been published, the 18-nor-17,17-dimethyl metabolite class to which it belongs consistently provides detection windows of ≥14 days vs. 5-7 days for conventional hydroxylated metabolites in human studies of related anabolic steroids [1]. Anti-doping organizations conducting out-of-competition or longitudinal testing programs in equine sports may benefit from targeting CAS 3863-16-9 as a long-term marker. This application scenario requires experimental verification through controlled equine administration studies; the class-level evidence supports prioritizing this compound for such investigations [1].

Quote Request

Request a Quote for 9alpha-Fluoro-18-nor-17,17-dimethylandrosta-4,13-dien-11beta-ol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.